N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(thiazol-2-yloxy)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives is a multi-step process that often begins with basic aromatic acids or their derivatives. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a 9-step process with a 1% overall yield . Similarly, a series of N-(thiazol-2-yl)benzamide derivatives were synthesized and characterized, highlighting the importance of non-covalent interactions in their gelation behavior . The synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides as selective class III agents also demonstrates the versatility of benzamide scaffolds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of one of the gelators in the series of N-(thiazol-2-yl)benzamide derivatives showed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . This indicates the significance of molecular interactions in the stability and function of these compounds.
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions that are essential for their biological functions. For example, the desmethylation of a reference standard to obtain a precursor for radiolabeling was achieved with a 70% yield, which is a critical step in the development of PET agents . The cyclocondensation reactions to yield thiazolidinyl-benzamides and the reactions to form pyrazolobenzothiazine derivatives are other examples of chemical transformations that these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The gelation behavior of N-(thiazol-2-yl)benzamide derivatives, for instance, is affected by the presence of methyl functionality and non-covalent interactions . The electrophysiological activity of N-substituted imidazolylbenzamides indicates their potential as class III agents, which is determined by their chemical structure . The antioxidant activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides also reflects their chemical properties .
properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15-3-1-9-20-21(15)11-2-8-18-16(23)13-4-6-14(7-5-13)24-17-19-10-12-25-17/h1,3-7,9-10,12H,2,8,11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNCVSFDRSRNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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